![molecular formula C8H11Cl2N B1464777 4-Chloro-2-propylpyridine hydrochloride CAS No. 98420-92-9](/img/structure/B1464777.png)
4-Chloro-2-propylpyridine hydrochloride
Overview
Description
4-Chloro-2-propylpyridine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N . It is used in the field of medicine synthesis .
Synthesis Analysis
The synthesis of pyridines and related compounds like 4-Chloro-2-propylpyridine hydrochloride involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-propylpyridine hydrochloride consists of 8 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 192.086 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-propylpyridine hydrochloride include its molecular formula (C8H11Cl2N), molecular weight (192.086 Da), and its structure .Scientific Research Applications
Pharmaceutical Synthesis
4-Chloro-2-propylpyridine hydrochloride: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its pyridine core is a common motif in drugs, and the chlorine substituent can be readily modified to create diverse medicinal agents . For instance, it can be used to synthesize derivatives with potential antifungal, antibacterial, and anticancer activities.
Agrochemical Development
In agriculture, this compound serves as a precursor for the synthesis of herbicides and insecticides . The chloropyridine structure is integral to the design of compounds that target a broad range of pests and weeds, contributing to crop protection and yield improvement.
Material Science
4-Chloro-2-propylpyridine hydrochloride: can be utilized in material science, particularly in the development of novel polymers and coatings. Its ability to act as a ligand for metal complexes makes it useful in creating materials with specific electronic or photonic properties .
Environmental Applications
This compound is also explored for environmental applications, such as the development of sensors for detecting pollutants or as a building block for compounds that can degrade harmful substances . Its stability and reactivity make it suitable for creating molecules that interact with various environmental targets.
Biochemical Research
In biochemistry, 4-Chloro-2-propylpyridine hydrochloride can be used to study enzyme-substrate interactions and to develop inhibitors for enzymes that are crucial in disease pathways . It can also be tagged with radioactive isotopes for imaging and diagnostic purposes.
Metal Complexation
The pyridine ring in 4-Chloro-2-propylpyridine hydrochloride can coordinate with metals, leading to applications in catalysis and metal recovery processes. These complexes can catalyze various chemical reactions or be used to extract metals from ores or waste streams .
Analytical Chemistry
Due to its distinct chemical properties, this compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or to develop new analytical methods for compound detection and quantification .
Synthetic Organic Chemistry
Lastly, it’s a versatile reagent in synthetic organic chemistry for constructing complex molecules. It can undergo various reactions, including coupling reactions, halogenation, and nucleophilic substitution, to create a wide array of organic compounds .
Safety and Hazards
The safety data sheet for hydrochloric acid, a component of 4-Chloro-2-propylpyridine hydrochloride, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wear protective clothing, and avoid release to the environment .
properties
IUPAC Name |
4-chloro-2-propylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-3-8-6-7(9)4-5-10-8;/h4-6H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSCEQFBLFADMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696119 | |
Record name | 4-Chloro-2-propylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-propylpyridine hydrochloride | |
CAS RN |
98420-92-9 | |
Record name | 4-Chloro-2-propylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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